molecular formula C23H26ClFN2O2 B3535274 1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide

1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide

Numéro de catalogue: B3535274
Poids moléculaire: 416.9 g/mol
Clé InChI: SRVCLKCHEUYHEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in pre-clinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Mécanisme D'action

1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide selectively binds to the active site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways that are essential for the survival and proliferation of B-cells. This compound has been shown to induce apoptosis (programmed cell death) in B-cells, which is a key mechanism of action in the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile in pre-clinical studies. It has good oral bioavailability and is rapidly absorbed into the bloodstream. This compound has a long half-life, which allows for once-daily dosing. It has also been shown to have a low potential for drug-drug interactions.

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of BTK and has shown potent activity in pre-clinical studies. This compound has good oral bioavailability and a long half-life, which allows for once-daily dosing. However, there are also some limitations to its use in lab experiments. This compound is a relatively new compound, and its safety and efficacy in humans have not yet been fully established. Additionally, the cost of this compound may be prohibitive for some research labs.

Orientations Futures

There are several potential future directions for the research and development of 1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide. One area of interest is the use of this compound in combination with other drugs for the treatment of B-cell malignancies. Combination therapy may enhance the efficacy of this compound and reduce the risk of drug resistance. Another potential future direction is the use of this compound in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Further pre-clinical and clinical studies are needed to fully evaluate the safety and efficacy of this compound in these applications. Finally, the development of new BTK inhibitors with improved pharmacokinetic profiles and selectivity may lead to the discovery of more effective treatments for B-cell malignancies and autoimmune diseases.

Applications De Recherche Scientifique

1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide has been extensively studied in pre-clinical models for its potential therapeutic applications. It has been shown to be a potent inhibitor of BTK, which plays a crucial role in the development and survival of B-cells. BTK is a key target in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClFN2O2/c1-23(2,3)17-6-4-16(5-7-17)22(29)27-12-10-15(11-13-27)21(28)26-18-8-9-20(25)19(24)14-18/h4-9,14-15H,10-13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVCLKCHEUYHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-tert-butylbenzoyl)-N-(3-chloro-4-fluorophenyl)-4-piperidinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.